N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
説明
特性
IUPAC Name |
N,N-diethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-21(4-2)20(26)19(25)16-13-23(17-8-6-5-7-15(16)17)14-18(24)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPFRBFJCRWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an indole structure, which is prevalent in numerous biologically active substances, and incorporates various functional groups that may enhance its reactivity and interaction with biological systems.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide |
| CAS Number | 878055-59-5 |
| Molecular Formula | C20H27N3O5S |
| Molecular Weight | 399.51 g/mol |
The biological activity of N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole moiety allows for versatile binding interactions, potentially modulating the activity of these targets and influencing various biological pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
- Anti-inflammatory Activity : Studies have shown that related compounds exhibit significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a potential for anti-inflammatory applications .
- Anticancer Properties : Various indole derivatives have been evaluated for their antiproliferative effects against cancer cell lines. For instance, compounds similar to N,N-diethyl derivatives have demonstrated effective inhibition against HeLa and MCF-7 cancer cell lines .
- Neuroprotective Effects : Some studies indicate that indole derivatives can influence neuropsychiatric conditions, possibly through modulation of neurotransmitter systems .
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a structurally similar compound (ICMD-01) in vivo. The results showed significant inhibition of edema in treated groups compared to controls, with a maximum effect observed at a dose of 50 mg/kg, comparable to dexamethasone treatment .
Study 2: Anticancer Activity
In vitro studies on related indole compounds revealed that they induced apoptosis in cancer cells in a dose-dependent manner. For example, one derivative was found to have an IC50 of 0.34 μM against MCF-7 cells, indicating potent anticancer properties .
Summary of Biological Activities
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features, biological activities, and mechanisms of action between the target compound and similar indol-3-yl-oxoacetamide derivatives:
*IC50 values for D-24851 are approximate and vary by cell line .
Key Observations
Substituent Effects on Activity: Adamantane derivatives (e.g., Compound 5r) exhibit potent anti-proliferative activity (IC50 ~10 µM) against HepG2 liver cancer cells, attributed to caspase-8-dependent apoptosis . The bulky adamantane group may enhance target binding but reduce solubility. However, the absence of adamantane might reduce cytotoxic potency compared to Compound 5r. D-24851, with a chlorobenzyl group, demonstrates nanomolar potency and efficacy against multidrug-resistant cancers via microtubule disruption, a distinct mechanism from caspase activation .
Mechanistic Divergence :
- Caspase-8 activation is a hallmark of adamantane-based oxoacetamides, while D-24851 operates through microtubule destabilization. The target compound’s mechanism may align with caspase pathways but requires experimental validation.
Synthetic Complexity: Adamantane derivatives are synthesized via multi-step routes involving oxalyl chloride and substituted amines . The morpholino-substituted compound likely follows similar methods, substituting adamantane with morpholino-2-oxoethyl groups during amide coupling.
Selectivity and Toxicity: Compound 5r shows selectivity for HepG2 over HeLa/MCF7 cells, whereas D-24851 lacks neurotoxicity despite potent cytotoxicity . The target compound’s selectivity profile remains uncharacterized but could benefit from morpholino’s reduced hydrophobicity.
Q & A
Q. What are the optimal synthetic routes and critical parameters for high-yield synthesis of N,N-diethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Indole functionalization : Alkylation at the indole N1 position using 2-morpholino-2-oxoethyl groups, requiring nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
- Oxoacetamide coupling : Reacting the functionalized indole with diethylamine via an α-ketoacyl chloride intermediate, optimized at 0–5°C to minimize side reactions .
- Critical parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction time (monitored via TLC/HPLC), and stoichiometric control (1.2:1 molar ratio of morpholinoethyl chloride to indole intermediate) .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., indole C3 coupling, morpholine integration). 2D experiments (COSY, HSQC) resolve overlapping signals in complex regions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 458.562 for C27H30N4O3) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and morpholine groups) .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays :
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for targets like tubulin (KD values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance potency?
- Analog synthesis : Modify substituents systematically (e.g., morpholine → piperidine, diethylamide → dimethylamide) .
- Key assays : Compare IC50 values in kinase inhibition and cytotoxicity profiles. For example, replacing the morpholino group with pyrrolidine increased tubulin binding by 2-fold in analogs .
- Computational modeling : Docking studies (AutoDock Vina) predict binding modes and guide rational design .
Q. How should conflicting data on metabolic stability be resolved?
Q. What strategies are effective for improving in vivo bioavailability?
- Formulation optimization :
- Prodrug design : Introduce ester groups at the acetamide moiety for hydrolytic activation in target tissues .
Q. How can target engagement be validated in complex biological systems?
- Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS to identify off-target interactions .
- In vivo imaging : Fluorescently tagged analogs (e.g., Cy5 conjugation) track distribution in tumor xenograft models .
- Knockdown/CRISPR : Compare efficacy in wild-type vs. target gene-knockout cell lines to confirm mechanism .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
